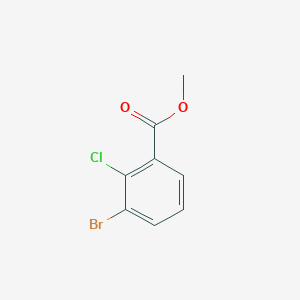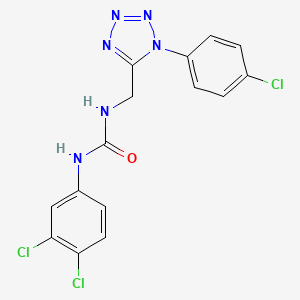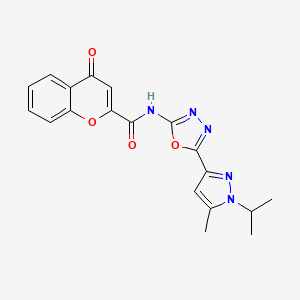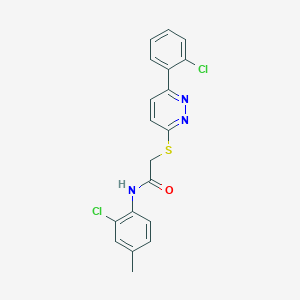
5-Bromo-2-(2,2-difluoroethylamino)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Similar compounds have been used as precursors for the synthesis of thermally activated delayed fluorescence (tadf) dyes in oled applications and apis in antitumor and anti-inflammatory applications .
Mode of Action
It can be inferred that the bromide and difluoroethylamino substituents display different reactivities, thus enabling selective substitution reactions .
Biochemical Pathways
Similar compounds have been used in the synthesis of tadf dyes and apis, suggesting that they may interact with biochemical pathways related to these applications .
Result of Action
Similar compounds have been used in the synthesis of tadf dyes and apis, suggesting that they may have effects at the molecular and cellular levels related to these applications .
Action Environment
The stability and efficacy of similar compounds used in the synthesis of tadf dyes and apis may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Vorteile Und Einschränkungen Für Laborexperimente
BDEB has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells, its low toxicity profile, and its potential as a lead compound for developing new anticancer drugs. However, BDEB also has some limitations, such as its low solubility in water, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
For BDEB research include the development of new anticancer drugs, optimization of the synthesis method, and investigation of its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of BDEB involves the reaction of 5-bromo-2-nitrobenzoic acid with 2,2-difluoroethylamine in the presence of a reducing agent. The reaction results in the formation of BDEB as a white crystalline solid. The yield of BDEB can be improved by optimizing the reaction conditions, such as the temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
BDEB has been used in various scientific research applications, including cancer research, drug discovery, and chemical biology. BDEB has been shown to inhibit the growth of cancer cells by interfering with the microtubule dynamics, which is a crucial process for cell division. BDEB has also been used as a tool for studying the structure and function of microtubules and their associated proteins. Furthermore, BDEB has been used as a lead compound for developing new anticancer drugs.
Eigenschaften
IUPAC Name |
5-bromo-2-(2,2-difluoroethylamino)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2N2/c10-7-1-2-8(6(3-7)4-13)14-5-9(11)12/h1-3,9,14H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFUUXPSANRPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)NCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2620928.png)






![1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B2620940.png)


